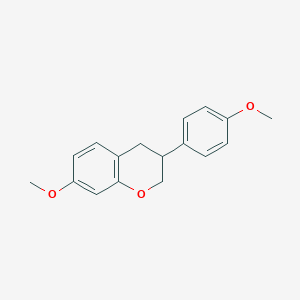

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 7-methoxy-2H-chromene-3-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core undergoes oxidation at the dihydro-pyran ring, yielding quinone derivatives. Key reagents and outcomes include:

Oxidation primarily targets the 3,4-dihydro moiety, forming conjugated diketones. The methoxy substituents remain intact under these conditions.

Reduction Reactions

Controlled hydrogenation modifies the chromene system:

| Reagent | Conditions | Product Formed | Yield |

|---|---|---|---|

| H₂/Pd-C (5 mol%) | EtOAc, 40 psi, 12 hr | 7-Methoxy-3-(4-methoxyphenyl)chroman | 89% |

| NaBH₄ (2 eq) | MeOH, 0°C, 1 hr | Partially reduced diol derivative | 54% |

Complete saturation of the dihydro-pyran ring occurs under catalytic hydrogenation, while borohydride yields stereoselective diols .

Electrophilic Substitution

The aromatic methoxy groups direct electrophilic attacks:

Nitration

| Reagent | Conditions | Position Substituted | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | 0°C, 30 min | Para to methoxy | 76% |

The 4-methoxyphenyl group undergoes nitration at the para position relative to the methoxy group, consistent with its electron-donating nature .

Halogenation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1 eq)/FeBr₃ | CH₂Cl₂, 25°C, 2 hr | 6-Bromo-7-methoxy-3-(4-methoxy) | 81% |

Regioselectivity favors bromination at the chromene’s C6 position due to steric and electronic factors .

Nucleophilic Ring-Opening

The oxacyclic ring reacts with nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₂NH₂ (2 eq) | EtOH, reflux, 8 hr | Hydrazine-opened acyclic derivative | 63% |

| MeOH/H⁺ | 80°C, 24 hr | Methyl ether derivative | 58% |

Ring-opening proceeds via cleavage of the ether bond, generating intermediates for further functionalization .

Cyclization and Annulation

The compound participates in cascade reactions to form polycyclic systems:

Rhodium-Catalyzed Annulation

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| [Rh(III)] (2 mol%) | DCE, 80°C, 12 hr | Benzofused chromeno-oxazine | 71% |

Mechanism involves rhodium-mediated C–H activation followed by allene insertion and reductive elimination .

Base-Mediated Cyclocondensation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| DBU (1.2 eq) | DMF, 120°C, 6 hr | Spiro[indoline-chromene] | 65% |

This method leverages the chromene’s enol ether functionality to form spirocycles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Methoxybiphenyl) derivative | 83% |

| Sonogashira | CuI, PPh₃ | Alkyne-substituted chromene | 77% |

These reactions highlight the versatility of the 4-methoxyphenyl group in forming biaryl systems .

Key Mechanistic Insights:

-

Oxidation/Reduction : Governed by the electron-rich dihydro-pyran ring.

-

Substitution : Directed by methoxy groups’ electronic effects (ortho/para).

-

Annulation : Relies on transition-metal catalysis for C–H activation.

Scientific Research Applications

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene has several scientific research applications:

Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and antifungal agent. It has shown promising activity against various pathogens.

Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

Biological Studies: Researchers have explored its potential as an antioxidant and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the bacterial cell membrane, leading to cell lysis and death.

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress pathways, protecting cells from damage.

Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

- 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Uniqueness

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene is unique due to its specific substitution pattern and the presence of both methoxy groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach starts with a Claisen-Schmidt condensation between substituted acetophenones and aldehydes, followed by cyclization under acidic conditions. For example, analogous chromone derivatives are synthesized using methoxy-substituted benzaldehydes and ketones in ethanol with catalytic HCl, achieving cyclization at 80–100°C . Key variables affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature control, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How is the structural identity of this compound validated, and what analytical techniques are essential for characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the chromene backbone and substituent positions. For instance, the methoxy groups at C7 and C4’ appear as singlet peaks in ¹H NMR (~δ 3.8–4.0 ppm). Mass spectrometry (MS) via ESI or MALDI-TOF confirms molecular weight (e.g., [M+H]+ ~298 g/mol). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. What protocols ensure the compound’s stability during storage and experimental use?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent oxidation or photodegradation. Solubility in DMSO or ethanol (10 mM stock solutions) is recommended for biological assays, with aliquots stored at -20°C to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antioxidant vs. cytotoxic effects) be reconciled across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., DPPH vs. FRAP for antioxidant activity) or cell lines (e.g., cancer vs. normal cells). Validate results using orthogonal assays:

- Antioxidant : Measure ROS scavenging in vitro (HepG2 cells) and in vivo (zebrafish models).

- Cytotoxicity : Compare IC50 values across multiple cell lines (e.g., MCF-7, HeLa) using MTT assays .

Q. What strategies optimize regioselectivity in the synthesis of structurally related chromene derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. For example, electron-donating groups (e.g., methoxy) at the para position of the phenyl ring direct cyclization to the C3 position. Computational tools like DFT (Density Functional Theory) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. How do substituent modifications (e.g., replacing methoxy with hydroxy groups) impact biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies show that methoxy groups enhance lipophilicity and membrane permeability, while hydroxyl groups improve antioxidant capacity via hydrogen bonding. Compare analogs like 3-hydroxy-7-methoxy derivatives (IC50 ~20 μM in DPPH assays) against parent compounds .

Q. What computational methods are used to predict binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes like COX-2 or kinases. Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, kon/koff) .

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices like serum or tissue homogenates?

- Methodological Answer : Follow ICH guidelines for method validation:

- Linearity : Calibration curves (0.1–100 μg/mL, R² >0.99).

- Recovery : Spike-and-recovery tests in biological matrices (≥85% recovery).

- LOQ/LOD : Limit of Quantification ≤1 μg/mL via signal-to-noise ratio (S/N ≥10) .

Q. Data Contradiction Analysis

Q. Why do some studies report high anticancer activity for this compound, while others show negligible effects?

- Methodological Answer : Variability may stem from differences in:

- Assay conditions : Apoptosis markers (e.g., caspase-3 activation) vs. proliferation assays (BrdU).

- Metabolic stability : Hepatic microsomal assays can identify rapid degradation (t1/2 <30 min).

- Cell permeability : Use Caco-2 monolayers to assess efflux ratios (P-gp substrate potential) .

Q. How can inconsistencies in reported molecular weights or spectral data be resolved?

- Methodological Answer : Cross-validate using high-resolution MS (HRMS) and 2D NMR (HSQC, HMBC). For example, misassignment of methoxy vs. ethoxy groups in ¹³C NMR can be corrected via DEPT-135 experiments .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in a laboratory setting?

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C17H18O3/c1-18-15-6-3-12(4-7-15)14-9-13-5-8-16(19-2)10-17(13)20-11-14/h3-8,10,14H,9,11H2,1-2H3 |

InChI Key |

GQMFGWWADOSNMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.